molecular formula C20H20FN3O4 B11072605 N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-fluorobenzohydrazide

N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-fluorobenzohydrazide

Cat. No.: B11072605
M. Wt: 385.4 g/mol
InChI Key: GQAVQVXGTVMFQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-fluorobenzohydrazide is a complex organic compound with potential applications in various scientific fields. Its structure includes a pyrrolidinyl ring, a propoxyphenyl group, and a fluorobenzohydrazide moiety, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-fluorobenzohydrazide typically involves multiple steps, starting with the preparation of the pyrrolidinyl ring and the propoxyphenyl group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-fluorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-fluorobenzohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-fluorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-fluorobenzohydrazide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds.

Properties

Molecular Formula

C20H20FN3O4

Molecular Weight

385.4 g/mol

IUPAC Name

N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-fluorobenzohydrazide

InChI

InChI=1S/C20H20FN3O4/c1-2-10-28-16-8-6-15(7-9-16)24-18(25)12-17(20(24)27)22-23-19(26)13-4-3-5-14(21)11-13/h3-9,11,17,22H,2,10,12H2,1H3,(H,23,26)

InChI Key

GQAVQVXGTVMFQO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.